5-ethyl-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
5-ethyl-N-[2-[2-(3-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O2S3/c1-2-15-6-7-16(27-15)28(24,25)20-9-8-14-11-26-18-21-17(22-23(14)18)12-4-3-5-13(19)10-12/h3-7,10-11,20H,2,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PASPJSLIASVDPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors. Thiazole derivatives, which are part of the compound’s structure, have been reported to have diverse biological activities.
Mode of Action
Thiazole derivatives have been reported to have three possible orientations towards the target site: nitrogen orientation, sulfur orientation, and parallel orientation. These orientations could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Their mechanism of action was observed through the inhibition of endoplasmic reticulum (ER) stress, apoptosis, and the NF-kB inflammatory pathway.
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for biologically important 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, which share a similar structure with the compound .
Result of Action
Compounds with similar structures have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Action Environment
It’s worth noting that the compound’s structure, which includes a thiazole ring, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. This solubility profile could potentially influence the compound’s action in different environments.
Biological Activity
5-ethyl-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-sulfonamide is a complex organic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its anticancer properties and other pharmacological effects.
Structural Characteristics
The compound features several notable structural elements:
- Thiophene Ring : Contributes to the compound's lipophilicity and potential interactions with biological targets.
- Sulfonamide Group : Known for its role in various biological activities, particularly in medicinal chemistry.
- Triazole-Thiazole Moiety : This unique combination may enhance the compound's interaction with specific enzymes or receptors involved in cancer pathways.
Synthesis and Pharmacological Potential
The synthesis of this compound typically involves multi-step processes that must be optimized for yield and purity. The presence of the fluorinated phenyl group is believed to enhance metabolic stability and bioavailability, potentially increasing the compound's efficacy against cancer cells.
Table 1: Comparison of Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-fluorophenyl)-1,3,4-thiadiazole | Thiadiazole ring | Anticancer activity against A549 cells |
| 5-amino-[1,3,4]thiadiazole derivatives | Thiadiazole and amine groups | Cytotoxic effects on various cancer lines |
| 4-(trifluoromethyl)benzene sulfonamides | Sulfonamide group with trifluoromethyl substitution | Enhanced anticancer properties |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Studies : Preliminary studies have shown that related sulfonamides can induce apoptosis in cancer cells by disrupting microtubule formation and function. The IC50 values for these compounds often range in the low micromolar concentrations against breast cancer cell lines such as MCF-7 and MDA-MB-231 .
The mechanism of action for this compound is hypothesized to involve:
- Enzyme Inhibition : Interaction with specific enzymes such as tissue-nonspecific alkaline phosphatase (h-TNAP), which has been linked to tumor progression.
- Molecular Docking Studies : These studies suggest that the compound can effectively bind to target proteins involved in cell proliferation pathways .
Case Studies and Experimental Findings
Several studies have examined the biological activity of triazole derivatives similar to this compound:
- In Vitro Studies : A study demonstrated that triazole derivatives exhibited significant antibacterial activity against MRSA strains with MIC values lower than conventional antibiotics .
- Antitumor Efficacy : Another research highlighted the potential of thiazolo-triazole derivatives in inhibiting tubulin polymerization, leading to cell cycle arrest in cancer cells .
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to 5-ethyl-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-sulfonamide exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity : Related sulfonamides have shown promising activity against cancer cells, suggesting that this compound may also possess similar properties due to its structural features.
- Mechanism of Action : Preliminary studies suggest potential interactions with enzymes or receptors involved in cancer pathways. Techniques such as molecular docking could elucidate these interactions further.
Antimicrobial Activity
The compound's structural attributes may also confer antimicrobial properties:
- Broad-spectrum activity : Similar compounds have demonstrated antibacterial effects against various pathogens, including those resistant to conventional treatments. The sulfonamide group is particularly noted for its efficacy against bacterial infections .
- Antitubercular Activity : Some derivatives of thiazolo[3,2-b][1,2,4]triazoles have shown promise against Mycobacterium tuberculosis, indicating that further exploration of this compound could yield effective antitubercular agents .
Synthesis Strategies
The synthesis of this compound typically involves multi-step processes. Key steps include:
- Formation of the thiophene backbone.
- Introduction of the sulfonamide group.
- Incorporation of the triazole-thiazole moiety through cyclization reactions.
Optimizing each step is crucial to achieving high yields and purity of the final product.
Future Research Directions
Continued research into this compound is essential for:
- Understanding Mechanisms : Investigating specific interactions with biological targets through advanced techniques such as molecular modeling and binding assays.
- Exploring Derivatives : Synthesizing analogs to enhance efficacy and reduce toxicity while maintaining desirable pharmacokinetic properties.
- Clinical Trials : Moving towards preclinical and clinical evaluations to assess safety and effectiveness in human subjects.
Comparison with Similar Compounds
Fluorinated Aryl Groups
- The 3-fluorophenyl group in the target compound enhances lipophilicity (clogP ≈ 3.5 predicted) compared to non-fluorinated analogues (e.g., 1-(thiophen-2-yl)-...ethan-1-one, clogP ≈ 2.8) .
- In ethyl 5-(3-fluorophenyl)-...pyrimidine-6-carboxylate , the axial fluorophenyl group induces a half-chair conformation in the pyrimidine ring, reducing aqueous solubility but improving crystallinity .
Thiophene vs. Thiazole Linkers
- Thiophene sulfonamides (e.g., target compound) exhibit stronger hydrogen-bonding capacity (S=O groups) than thiazole-linked analogues (e.g., 1-(thiazol-2-yl)-...ethan-1-one ), which may improve target binding .
Q & A
Basic: What are the key challenges in synthesizing this compound, and how can multi-step reaction conditions be optimized?
Answer:
The synthesis involves constructing a thiazolo-triazole core linked to fluorophenyl and thiophene-sulfonamide groups. Key challenges include:
- Regioselectivity in forming the thiazolo[3,2-b][1,2,4]triazole ring system, which requires precise temperature control (e.g., reflux in acetonitrile) and catalysts like triethylamine (EtN) to avoid side reactions .
- Coupling reactions between the ethyl-thiophene sulfonamide and the thiazolo-triazole intermediate. Optimizing solvent polarity (e.g., DMF/water mixtures) and reaction time (1–3 hours) improves yields .
- Purification : Column chromatography with gradients of ethyl acetate/hexane is critical due to polar byproducts .
Advanced: How can computational methods resolve contradictions between predicted and experimental reaction outcomes?
Answer:
Discrepancies often arise in regioselectivity or intermediate stability. A hybrid approach integrates:
- Quantum chemical calculations (e.g., DFT) to model transition states and predict activation energies for competing pathways .
- Machine learning to analyze reaction databases (e.g., substituent effects on thiazole ring formation) and prioritize experimental conditions .
- In situ NMR monitoring to validate intermediate structures and adjust computational parameters .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- H/C NMR : Assign peaks for the fluorophenyl (δ 7.2–7.8 ppm, aromatic), thiazole-triazole (δ 8.1–8.5 ppm), and sulfonamide (δ 3.1–3.5 ppm) groups .
- HRMS (ESI+) : Confirm molecular ion [M+H] with <2 ppm error .
- FT-IR : Identify sulfonamide S=O stretches (~1350 cm) and C-F vibrations (~1220 cm) .
Advanced: How does the fluorophenyl substituent influence biological activity compared to non-halogenated analogs?
Answer:
The 3-fluorophenyl group enhances:
- Lipophilicity (logP increases by ~0.5 units), improving membrane permeability in cellular assays .
- Target binding via halogen bonding (e.g., with kinase ATP pockets), as shown in docking studies with COX-2 or PARP enzymes .
- Metabolic stability : Fluorine reduces oxidative degradation in microsomal assays (t >60 mins vs. ~30 mins for non-fluorinated analogs) .
Basic: What methods ensure purity (>95%) for in vitro biological testing?
Answer:
- HPLC-PDA : Use a C18 column (ACN/water + 0.1% TFA) to resolve impurities; retention time ~12.3 mins .
- Recrystallization : Ethanol/water (7:3 v/v) at 4°C yields pure crystals (melting point 198–200°C) .
- Elemental analysis : Carbon/nitrogen ratios must align with theoretical values (e.g., C: 48.2%, N: 16.7%) .
Advanced: What mechanistic insights explain the thiazolo-triazole ring formation under acidic vs. basic conditions?
Answer:
- Acidic conditions (e.g., HCl/EtOH): Promote cyclization via protonation of the triazole nitrogen, accelerating electrophilic aromatic substitution .
- Basic conditions (e.g., EtN/DMF): Facilitate deprotonation of thiol intermediates, favoring nucleophilic attack on α-haloketones .
- Kinetic studies show basic conditions reduce reaction time (2 hrs vs. 6 hrs) but increase byproduct formation (~15% vs. 5%) .
Basic: How is the compound’s solubility profile determined, and what solvents are optimal for assays?
Answer:
- Shake-flask method : Measure solubility in PBS (pH 7.4: ~0.8 mg/mL), DMSO (>50 mg/mL), and ethanol (~12 mg/mL) .
- DLS : Confirm colloidal stability in aqueous buffers (e.g., no aggregation at 10 µM) .
- Use DMSO stock solutions (<0.1% final concentration) for cell-based assays to avoid solvent toxicity .
Advanced: What strategies mitigate thermal degradation during prolonged storage?
Answer:
- TGA/DSC : Identify decomposition onset at 185°C; store at –20°C under argon .
- Lyophilization : Formulate as a lyophilized powder with trehalose (1:1 w/w) to stabilize the sulfonamide group .
- HPLC stability studies : Monitor degradation products (e.g., hydrolyzed thiophene-sulfonamide) over 6 months .
Basic: How are structure-activity relationships (SAR) studied for this compound?
Answer:
- Analog synthesis : Replace the ethyl group with methyl/propyl or substitute fluorine with Cl/Br .
- Enzyme inhibition assays : Test against kinase panels (e.g., EGFR, VEGFR2) with IC values .
- Molecular docking : Compare binding poses in homology models (e.g., PDB: 1M17) .
Advanced: What in vivo pharmacokinetic parameters are critical for translational studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
